molecular formula C6H10O6 B079734 Mannono-delta-lactone CAS No. 10366-75-3

Mannono-delta-lactone

Cat. No. B079734
CAS RN: 10366-75-3
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-MBMOQRBOSA-N
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Description

Mannono-delta-lactone, also known as D-Mannonic acid, γ-lactone, is a naturally occurring compound . It is a cyclic carboxylic ester derived from hydroxy carboxylic acids .


Synthesis Analysis

The synthesis of lactones like Mannono-delta-lactone often involves processes such as intramolecular esterification . Recent developments in lactone synthesis have focused on environmentally friendly methods, including the use of plant- or microorganism-mediated processes . A synthetic strategy has been developed to control the polymerization thermodynamics of naturally occurring substituted δ-lactones .


Molecular Structure Analysis

Mannono-delta-lactone has a molecular weight of 178.1400 . Its IUPAC Standard InChI is InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3-,4+,5-/m0/s1 . The 3D structure of Mannono-delta-lactone can be viewed using Java or Javascript . Techniques such as X-ray crystallography and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) are used to determine the three-dimensional molecular structure of small molecule compounds .


Chemical Reactions Analysis

Lactones are formed by intramolecular esterification of the corresponding hydroxycarboxylic acids . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .


Physical And Chemical Properties Analysis

Mannono-delta-lactone is a white, odourless crystalline powder or granular substance . It is freely soluble in water and sparingly soluble in alcohol . The thermodynamic properties of delta-lactones have been studied, with a focus on their commonly low ceiling temperature and challenging equilibrium behavior .

Safety And Hazards

While specific safety and hazard information for Mannono-delta-lactone was not found in the search results, it’s worth noting that glucono delta lactone, a similar compound, has been affirmed by the FDA as generally recognized as safe (GRAS) as a direct human food ingredient .

Future Directions

The future directions of Mannono-delta-lactone and similar compounds could involve the use of directed evolution for protein engineering, which functions by harnessing natural evolution on a shorter timescale . Additionally, progress in atomic layer deposition and ALD-based chemistry could provide new research questions and applications for these compounds .

properties

IUPAC Name

(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mannono-delta-lactone

CAS RN

10366-75-3
Record name Mannono-1,5-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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